ETHYL 1-[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
ETHYL 1-[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLATE is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxotetrahydropyrrol ring, and a piperidinecarboxylate ester. These structural features contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
The synthesis of ETHYL 1-[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Cyclization to form the dioxotetrahydropyrrol ring: The dichlorophenyl intermediate undergoes cyclization with appropriate reagents to form the dioxotetrahydropyrrol ring.
Esterification: The final step involves the esterification of the resulting compound with ethyl piperidinecarboxylate under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 1-[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 1-[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and the dioxotetrahydropyrrol ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
ETHYL 1-[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-(3,4-DICHLOROPHENYL)HYDRAZINECARBOXYLATE: This compound shares the dichlorophenyl group but differs in the presence of a hydrazinecarboxylate moiety.
ETHYL (3,4-DICHLOROPHENYL)(1-PIPERIDINYL)ACETATE HYDROCHLORIDE: Similar in having the dichlorophenyl and piperidine groups, but with a different ester linkage.
Properties
IUPAC Name |
ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4/c1-2-26-18(25)11-5-7-21(8-6-11)15-10-16(23)22(17(15)24)12-3-4-13(19)14(20)9-12/h3-4,9,11,15H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUYYEQLPZLOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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